molecular formula C20H19BrFN3O4S B11273985 5-bromo-2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

5-bromo-2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B11273985
M. Wt: 496.4 g/mol
InChI Key: QPTNVAOBFWCQDN-UHFFFAOYSA-N
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Description

5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a bromine atom, an ethoxy group, a fluorophenyl group, and a pyridazinone moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE can be compared with similar compounds, such as:

Properties

Molecular Formula

C20H19BrFN3O4S

Molecular Weight

496.4 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H19BrFN3O4S/c1-2-29-18-9-5-15(21)13-19(18)30(27,28)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13,23H,2,11-12H2,1H3

InChI Key

QPTNVAOBFWCQDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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